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molecular formula C17H22N2O5 B8390516 2-(4-(Tert-butoxycarbonyl)-2-oxo-3-phenylpiperazin-1-yl)acetic acid

2-(4-(Tert-butoxycarbonyl)-2-oxo-3-phenylpiperazin-1-yl)acetic acid

Cat. No. B8390516
M. Wt: 334.4 g/mol
InChI Key: SWWYVWDMCGBFHK-UHFFFAOYSA-N
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Patent
US08044069B2

Procedure details

To a solution of Example 101B (0.77 g, 2.12 mmol) in ethanol/water (1:3, 30 mL) was added lithium hydroxide (0.26 g, 6.37 mmol), and the reaction mixture was stirred at ambient temperature overnight. Then the mixture was concentrated and partitioned in cold 1 N HCl/methylene chloride. The organic layer was separated, dried over MgSO4 and concentrated to yield the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 12.86 (s, 1H), 7.35 (m, 5H), 5.47 (s, 1H), 4.09 (dd, 2H), 3.90 (d, J=15.26 Hz, 1H), 3.53 (m, 1H), 3.28 (m, 1H), 1.40 (s, 9H); MS/DCI 352 (M+NH4)+.
Name
solution
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:26])[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:8]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:7]1=[O:25])C.[OH-].[Li+]>C(O)C.O>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][N:6]([CH2:5][C:4]([OH:26])=[O:3])[C:7](=[O:25])[CH:8]1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
solution
Quantity
0.77 g
Type
reactant
Smiles
C(C)OC(CN1C(C(N(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1)=O)=O
Name
Quantity
0.26 g
Type
reactant
Smiles
[OH-].[Li+]
Name
ethanol water
Quantity
30 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned in cold 1 N HCl/methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(C(N(CC1)CC(=O)O)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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